molecular formula C15H16N2O2S B368807 N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide CAS No. 303015-69-2

N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide

Cat. No.: B368807
CAS No.: 303015-69-2
M. Wt: 288.4g/mol
InChI Key: BHPLNCDCLKMYFU-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of aromatic amides It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide typically involves the condensation of 4-morpholin-4-ylaniline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of amide bond formation and the use of efficient coupling agents would likely be applied. Large-scale production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amines from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis, where it targets specific bacterial proteins.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex, which is essential for bacterial respiration. By inhibiting this target, the compound disrupts the energy production in Mycobacterium tuberculosis, leading to its death.

Comparison with Similar Compounds

N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide can be compared with other morpholine and thiophene derivatives:

    N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide: Similar structure but with additional ethoxy groups, which may alter its chemical properties and biological activity.

    Morpholino-thiophenes:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions and interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(14-2-1-11-20-14)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17/h1-6,11H,7-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPLNCDCLKMYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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